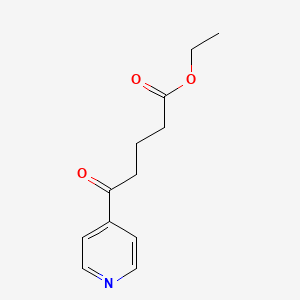

Ethyl 5-oxo-5-(4-pyridyl)valerate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-5-pyridin-4-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)5-3-4-11(14)10-6-8-13-9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJSAYWXFAUJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645677 | |

| Record name | Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25370-47-2 | |

| Record name | Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Ethyl 5-oxo-5-(4-pyridyl)valerate (CAS: 25370-47-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on Ethyl 5-oxo-5-(4-pyridyl)valerate. Due to a significant lack of detailed experimental and biological data in the scientific literature and public databases, this guide provides a foundational overview rather than an in-depth technical whitepaper. The experimental protocols and detailed biological activity data requested could not be retrieved from public sources.

Core Compound Information

Ethyl 5-oxo-5-(4-pyridyl)valerate is a chemical compound classified as a ketone and an ester, featuring a pyridine ring. Its chemical structure suggests potential applications as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 25370-47-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₁₅NO₃ | ChemicalBook[1] |

| Molecular Weight | 221.25 g/mol | ChemicalBook[1] |

| Purity | Typically ≥97% | CymitQuimica[2] |

| InChI Key | RWJSAYWXFAUJIN-UHFFFAOYSA-N | CymitQuimica[2] |

Synthesis and Spectroscopic Data

Postulated Synthetic Pathways

One potential synthetic approach could involve the Friedel-Crafts acylation of pyridine with a derivative of glutaric acid. Another possibility is the reaction of a 4-pyridyl organometallic reagent with a suitable five-carbon electrophile containing an ester group.

A generalized workflow for a potential synthesis is outlined below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated from the available literature.

Caption: Postulated Grignard reaction pathway for the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate.

Analytical Data

No specific spectroscopic data (NMR, IR, MS) for Ethyl 5-oxo-5-(4-pyridyl)valerate has been found in the searched scientific literature or databases. For research purposes, this data would need to be generated experimentally upon synthesis and purification of the compound.

Biological Activity and Drug Development Potential

There is currently no published research detailing the biological activity, mechanism of action, or involvement in any signaling pathways for Ethyl 5-oxo-5-(4-pyridyl)valerate.

However, the 4-acylpyridine moiety is present in various biologically active molecules. Compounds containing this scaffold have been investigated for a range of therapeutic applications. The biological context of related structures suggests that Ethyl 5-oxo-5-(4-pyridyl)valerate could serve as a building block for the synthesis of novel compounds with potential pharmacological activities.

The logical relationship for investigating the potential of this compound in a drug discovery context is presented below.

Caption: A conceptual workflow for the utilization of Ethyl 5-oxo-5-(4-pyridyl)valerate in a drug discovery program.

Conclusion

Ethyl 5-oxo-5-(4-pyridyl)valerate is a chemical intermediate with limited publicly available data. While its basic physicochemical properties are known from supplier information, there is a significant gap in the scientific literature regarding its synthesis, analytical characterization, and biological activity. For researchers and drug development professionals, this compound represents a starting point for the synthesis of novel chemical entities. Any investigation into its potential applications would require de novo synthesis, full analytical characterization, and comprehensive biological screening.

References

An In-depth Technical Guide on Ethyl 5-oxo-5-(4-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical protocols for Ethyl 5-oxo-5-(4-pyridyl)valerate. The information is intended to support research and development activities where this compound may be of interest.

Molecular Structure and Chemical Properties

Ethyl 5-oxo-5-(4-pyridyl)valerate is a chemical compound that incorporates a pyridine ring, a ketone, and an ester functional group. Its molecular structure consists of a valerate ethyl ester chain where the C5 position is substituted with a 4-pyridyl group via a carbonyl bridge.

Chemical Structure:

Caption: Proposed synthesis workflow for Ethyl 5-oxo-5-(4-pyridyl)valerate.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis and characterization of a compound like Ethyl 5-oxo-5-(4-pyridyl)valerate, based on standard laboratory practices.

A. Synthesis Protocol (Based on Proposed Workflow)

-

Acid Chloride Formation: Isonicotinic acid (1 equivalent) is suspended in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) is added. The mixture is refluxed for 2-4 hours until the solution becomes clear. Excess thionyl chloride is removed under reduced pressure to yield crude isonicotinoyl chloride, which can be used directly in the next step.

-

Organometallic Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., Argon), magnesium turnings (1.1 equivalents) are activated. A solution of ethyl 4-bromobutanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate Grignard formation. Once the reaction is complete, anhydrous cadmium chloride (0.5 equivalents) is added portion-wise at 0 °C, and the mixture is stirred for 1 hour to form the organocadmium reagent.

-

Coupling Reaction: The freshly prepared isonicotinoyl chloride, dissolved in an anhydrous solvent like toluene, is added dropwise to the organocadmium reagent at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

B. Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by identifying the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. [1]Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Data Acquisition: A standard proton experiment is run. Expected signals would include:

-

A triplet and a quartet in the upfield region for the ethyl group (-OCH₂CH₃).

-

Multiple signals (multiplets) in the aliphatic region for the -CH₂CH₂CH₂- chain.

-

Two sets of doublets in the downfield aromatic region, characteristic of a 4-substituted pyridine ring.

-

-

¹³C NMR Data Acquisition: A standard carbon experiment (with proton decoupling) is performed. Expected signals would include:

-

Signals for the ethyl ester carbons.

-

Signals for the aliphatic carbons.

-

A signal for the ketone carbonyl carbon (~190-200 ppm).

-

A signal for the ester carbonyl carbon (~170 ppm).

-

Signals for the pyridine ring carbons.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation: A small amount of the liquid sample is placed directly onto the crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer. For a solid sample, it could be prepared as a KBr pellet. [2]* Instrumentation: An FTIR spectrometer is used to scan the sample, typically in the range of 4000-600 cm⁻¹. [3]A background spectrum of the clean ATR crystal is taken first.

-

Expected Characteristic Absorptions:

-

~1730-1750 cm⁻¹: Strong C=O stretching vibration for the ester group. [4][5] * ~1690-1710 cm⁻¹: Strong C=O stretching vibration for the aryl ketone.

-

~1590-1600 cm⁻¹ and ~1400-1500 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the aliphatic and ethyl groups.

-

~1000-1300 cm⁻¹: C-O stretching vibrations of the ester group. [4] 3. Mass Spectrometry (MS)

-

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 10-100 µg/mL). [6]The solution may be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule. [7]High-resolution mass spectrometry (HRMS) is used for determining the exact mass.

-

Data Acquisition: The analysis is typically run in positive ion mode, as the pyridine nitrogen can be readily protonated.

-

Expected Results:

-

Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 222.11.

-

High-Resolution Mass: The exact mass should correspond to the calculated value for C₁₂H₁₆NO₃⁺ (the protonated form).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), cleavage adjacent to the ketone, or fragmentation of the aliphatic chain.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available data from peer-reviewed scientific literature detailing the specific biological activities of Ethyl 5-oxo-5-(4-pyridyl)valerate or its involvement in any cellular signaling pathways. Its structural motifs, including the pyridine ring and keto-ester functionality, are present in various biologically active molecules, suggesting potential applications in medicinal chemistry. However, any such activity would need to be determined through dedicated biological screening and subsequent mechanistic studies. Researchers interested in this compound for drug development would need to conduct initial in vitro and in vivo studies to ascertain its pharmacological profile.

References

- 1. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. youtube.com [youtube.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Physical Properties of Ethyl 5-oxo-5-(4-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-5-(4-pyridyl)valerate is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. Understanding the physical properties of this compound is crucial for its handling, purification, and application in research and development. This guide provides a summary of the known physical properties, detailed general experimental protocols for their determination, and a representative workflow for its synthesis and purification.

Core Physical Properties

The available quantitative data for Ethyl 5-oxo-5-(4-pyridyl)valerate are primarily based on computational predictions. Experimental validation of these properties is recommended for any application requiring a high degree of precision.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| Boiling Point | 360.3 ± 22.0 °C (Predicted) | [1] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.15 ± 0.10 (Predicted) | [1] |

| CAS Number | 25370-47-2 | [2] |

| InChI Key | RWJSAYWXFAUJIN-UHFFFAOYSA-N | [2] |

Experimental Protocols

Due to the lack of specific published experimental data for Ethyl 5-oxo-5-(4-pyridyl)valerate, the following sections describe general methodologies for determining the key physical properties of organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3][4] A sharp melting range typically suggests a high-purity substance, while a broad melting range often indicates the presence of impurities.[3][4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline organic compound is finely powdered. The open end of a capillary tube is pressed into the powder and gently tapped to pack the sample to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, which contains a heat-transfer fluid (e.g., silicone oil).[6][7]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[8][9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid.[8][10]

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the sample.[10]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][10]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule.[11] A systematic approach is typically used to classify a compound's solubility.

Methodology: Qualitative Solubility Testing

-

General Procedure: A small amount of the compound (approx. 25 mg of solid or 0.05 mL of liquid) is added to a test tube containing approximately 0.75 mL of the solvent. The mixture is vigorously shaken.[12]

-

Solvent Series: The solubility is tested in a series of solvents, typically starting with water.[13][14]

-

Water: If the compound is water-soluble, its pH is tested with litmus paper to determine if it is acidic, basic, or neutral.[13]

-

5% NaOH and 5% NaHCO₃: If the compound is insoluble in water, its solubility is tested in these basic solutions to identify acidic functional groups of different strengths.[12]

-

5% HCl: This is used to test for the presence of basic functional groups, such as amines.[12]

-

Concentrated H₂SO₄: Many neutral compounds that are insoluble in the previous solvents will dissolve in cold, concentrated sulfuric acid.[15]

-

-

Observation: The compound is considered soluble if it forms a homogeneous solution with the solvent.[14]

Mandatory Visualization

As no specific signaling pathways involving Ethyl 5-oxo-5-(4-pyridyl)valerate have been identified in the literature, the following diagram illustrates a general experimental workflow for the synthesis and purification of such a compound.

Caption: General workflow for the synthesis and purification of Ethyl 5-oxo-5-(4-pyridyl)valerate.

References

- 1. ETHYL 5-OXO-5-(4-PYRIDYL)VALERATE | 25370-47-2 [amp.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. byjus.com [byjus.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 15. www1.udel.edu [www1.udel.edu]

Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate, a valuable intermediate in pharmaceutical research and development. This document provides a comprehensive overview of a plausible synthetic pathway, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its practical application in the laboratory.

Synthetic Strategy: A Two-Step Approach

The synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate can be efficiently achieved through a two-step process. The first step involves a Friedel-Crafts acylation of a suitable aromatic precursor with glutaric anhydride to yield 5-oxo-5-phenylpentanoic acid. Although direct acylation of pyridine is challenging due to the electron-deficient nature of the ring, this example with a more reactive aromatic compound provides a foundational methodology. The subsequent and crucial step is the esterification of the resulting keto acid to afford the target ethyl ester.

A logical workflow for this synthesis is outlined below:

Caption: General workflow for the two-step synthesis of an ethyl 5-oxo-5-arylvalerate.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic Acid

This procedure details the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This serves as a model reaction for the formation of the 5-oxo-5-arylpentanoic acid core structure.

Reaction Scheme:

Experimental Details:

| Parameter | Value | Reference |

| Reactants | ||

| Fluorobenzene | 1.0 equivalent | [1] |

| Glutaric Anhydride | 1.0 equivalent | [1] |

| Aluminum Chloride (AlCl₃) | 2.0 equivalents | [1] |

| Solvent | Dichloromethane or Fluorobenzene | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | Not specified | [1] |

| Work-up | Acidic work-up | [1] |

| Yield | Not specified | [1] |

Procedure:

-

To a stirred suspension of aluminum chloride in the chosen solvent, add glutaric anhydride.

-

Add fluorobenzene dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Esterification of 5-oxo-5-(4-pyridyl)pentanoic Acid

This procedure describes the conversion of the keto acid to the final ethyl ester.

Reaction Scheme:

Experimental Details:

| Parameter | Value | Reference |

| Reactants | ||

| 5-oxo-5-(4-pyridyl)pentanoic Acid | 1.0 equivalent | [2] |

| Ethanol | Excess | [2] |

| Catalyst | Acid catalyst (e.g., H₂SO₄, HCl) | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | Not specified | [2] |

| Work-up | Neutralization and extraction | [2] |

| Yield | Not specified | [2] |

Procedure:

-

Dissolve 5-oxo-5-(4-pyridyl)pentanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the product by column chromatography or distillation under reduced pressure.

Alternative Synthetic Pathway: Claisen Condensation

An alternative and potentially more direct route to the target molecule involves a crossed Claisen condensation between ethyl isonicotinate and an appropriate five-carbon ester, such as ethyl glutarate. This approach would form the β-keto ester in a single step.

The proposed workflow for this alternative pathway is as follows:

References

An In-depth Technical Guide to the Starting Materials for Ethyl 5-oxo-5-(4-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-5-(4-pyridyl)valerate is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of Ethyl 5-oxo-5-(4-pyridyl)valerate, complete with experimental details and quantitative data to support laboratory-scale synthesis.

Core Synthetic Strategies and Starting Materials

The synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate presents a unique challenge due to the electronic nature of the pyridine ring. Standard electrophilic substitution reactions, such as the Friedel-Crafts acylation, are generally ineffective on the electron-deficient pyridine ring. Acylation tends to occur at the nitrogen atom, forming a pyridinium salt that further deactivates the ring towards electrophilic attack.

Consequently, alternative synthetic methodologies are required. The most plausible and documented approaches involve the acylation of pyridine derivatives under specific conditions or the construction of the pyridine ring from acyclic precursors. This guide will focus on the most direct and feasible route based on available chemical literature: the acylation of pyridine with a suitable derivative of glutaric acid.

The primary starting materials for this approach are:

-

Pyridine: A readily available and fundamental heterocyclic aromatic compound.

-

Ethyl Glutaryl Chloride (Ethyl 4-(chloroformyl)butyrate): A mono-esterified acid chloride of glutaric acid. This reagent provides the necessary five-carbon chain with a terminal ester group and an acyl chloride for the reaction with pyridine.

Table 1: Properties of Key Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 |

| Ethyl Glutaryl Chloride | C₇H₁₁ClO₃ | 178.61 | 118-120 (at 15 mmHg) | 1.139 |

Experimental Protocol: Proposed Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate

Reaction: Acylation of Pyridine with Ethyl Glutaryl Chloride

Objective: To synthesize Ethyl 5-oxo-5-(4-pyridyl)valerate.

Materials:

-

Pyridine (anhydrous)

-

Ethyl glutaryl chloride

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet. The flask is charged with anhydrous pyridine (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to -50 °C in a dry ice/acetone bath.

-

Addition of Acyl Chloride: Ethyl glutaryl chloride (1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the cooled pyridine solution over a period of 30 minutes, maintaining the temperature below -40 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 1 M hydrochloric acid, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Ethyl 5-oxo-5-(4-pyridyl)valerate.

Table 2: Proposed Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | -50 °C to Room Temperature |

| Solvent | Dichloromethane |

| Reaction Time | 12 - 24 hours |

| Molar Ratio (Pyridine:Ethyl Glutaryl Chloride) | 1 : 1.1 |

| Expected Yield | Moderate to Good (based on analogous reactions) |

Synthetic Pathway Visualization

The logical workflow for the proposed synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate can be visualized as a straightforward acylation reaction followed by purification.

Caption: Proposed synthetic workflow for Ethyl 5-oxo-5-(4-pyridyl)valerate.

Signaling Pathway of the Acylation Reaction

The reaction proceeds through a nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, forming a pyridinium intermediate. This is followed by a rearrangement and subsequent reaction at the 4-position of the pyridine ring.

Caption: Proposed mechanistic pathway for the acylation of pyridine.

Conclusion

The synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate is most practically approached through the acylation of pyridine with ethyl glutaryl chloride. While direct Friedel-Crafts acylation is not feasible, the proposed method, based on analogous reactions, provides a robust framework for its successful synthesis. The provided experimental protocol and pathway diagrams offer a clear guide for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-oxo-5-(4-pyridyl)valerate

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 5-oxo-5-(4-pyridyl)valerate, a compound of interest in synthetic chemistry and potential drug discovery pipelines. The document outlines predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, detailed experimental protocols for acquiring mass spectra, and a logical workflow for its structural characterization. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Molecular Structure and Properties

Ethyl 5-oxo-5-(4-pyridyl)valerate (C₁₂H₁₅NO₃) is a small organic molecule featuring several key functional groups that dictate its behavior in a mass spectrometer: an ethyl ester, a ketone, an aliphatic chain, and a pyridine ring. Understanding the interplay of these groups is crucial for interpreting its mass spectrum.

-

Molecular Formula: C₁₂H₁₅NO₃

-

Molecular Weight: 221.25 g/mol

-

Key Features:

-

Ethyl Ester Group: Susceptible to characteristic fragmentations such as loss of an ethoxy radical or ethylene.

-

Keto Group: Prone to alpha-cleavage on either side of the carbonyl.

-

Pyridine Ring: A basic nitrogenous heterocycle that can be readily protonated in ESI and provides a stable, charge-retaining fragment.

-

Predicted Mass Spectrometric Fragmentation

The fragmentation of Ethyl 5-oxo-5-(4-pyridyl)valerate is expected to follow established pathways for ketones, esters, and aromatic nitrogen heterocycles.[1][2][3]

Electron Ionization (EI) Mass Spectrometry

Under typical 70 eV EI conditions, the molecule will ionize to form a molecular ion radical (M⁺•) at m/z 221. This ion is expected to be reasonably intense due to the stabilizing effect of the aromatic pyridine ring.[2] Subsequent fragmentation is driven by the presence of the functional groups.

-

Alpha-Cleavage: The most prominent fragmentation for ketones involves cleavage of the C-C bond adjacent to the carbonyl group.[3]

-

Cleavage between C4 and C5 yields the stable 4-pyridoyl cation at m/z 106 . This is predicted to be a major peak.

-

Cleavage between the carbonyl carbon and the aliphatic chain would result in an acylium ion at m/z 192 .

-

-

Ethyl Ester Fragmentation: The ethyl ester moiety can undergo several characteristic fragmentations.[4][5]

-

Loss of an ethoxy radical (•OC₂H₅) from the molecular ion leads to a fragment at m/z 176 .

-

A McLafferty rearrangement can occur, involving the transfer of a hydrogen from the chain to the ester oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), resulting in an ion at m/z 193 .[6]

-

-

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically by losing a neutral molecule of hydrogen cyanide (HCN), although this is often a minor pathway for the molecular ion.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in minimal fragmentation in the source.[7] For Ethyl 5-oxo-5-(4-pyridyl)valerate, analysis in positive ion mode is most effective due to the basicity of the pyridine nitrogen.

-

Protonated Molecule: The dominant ion observed will be the protonated molecule, [M+H]⁺, at m/z 222 .

-

Adduct Formation: Depending on the solvent system, other adducts such as the sodium adduct [M+Na]⁺ at m/z 244 or the potassium adduct [M+K]⁺ at m/z 260 may also be observed.[8]

-

Tandem Mass Spectrometry (MS/MS): To gain structural information using ESI, tandem mass spectrometry (MS/MS) is required. Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 222) would likely yield fragments from the loss of neutral molecules:

-

Loss of ethanol (C₂H₅OH) would produce a fragment at m/z 176 .

-

Loss of water (H₂O) may occur, resulting in a fragment at m/z 204 .

-

Cleavage of the C-C bond adjacent to the protonated pyridine ring can also occur.

-

Data Presentation: Predicted Key Fragments

The following table summarizes the predicted key fragment ions for Ethyl 5-oxo-5-(4-pyridyl)valerate under EI-MS conditions.

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway Description |

| 221 | [C₁₂H₁₅NO₃]⁺• | Molecular Ion (M⁺•) |

| 193 | [C₁₀H₁₁NO₃]⁺• | Loss of ethylene (C₂H₄) via McLafferty rearrangement from the ester. |

| 176 | [C₁₀H₁₀NO₂]⁺ | Loss of ethoxy radical (•OC₂H₅) from the molecular ion. |

| 120 | [C₇H₆NO]⁺ | Alpha-cleavage at the ketone followed by rearrangement. |

| 106 | [C₆H₄NO]⁺ | Alpha-cleavage at the ketone, forming the 4-pyridoyl cation. Predicted base peak. |

| 78 | [C₅H₄N]⁺ | Pyridine cation resulting from further fragmentation. |

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of Ethyl 5-oxo-5-(4-pyridyl)valerate. Instrument parameters should be optimized for the specific machine in use.

Protocol for EI-MS via Gas Chromatography (GC-MS)

This method is suitable for volatile and thermally stable compounds.

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[9]

-

Source Temperature: 230°C.

-

Mass Analyzer: Scan from m/z 40 to 450.

-

Protocol for ESI-MS via Direct Infusion

This method is ideal for obtaining the mass of the protonated molecule and for further MS/MS analysis.

-

Sample Preparation: Prepare a ~10 µM solution of the analyte in a 50:50 mixture of methanol and water, with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray (instrument-dependent).

-

Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8 L/min, 300°C) to desolvate the ions.

-

Mass Analyzer: Scan from m/z 100 to 500.

-

-

Tandem MS (MS/MS):

-

Isolate the [M+H]⁺ ion (m/z 222) in the first mass analyzer.

-

Introduce a collision gas (e.g., argon) into the collision cell.

-

Vary the collision energy (e.g., 10-40 eV) to induce fragmentation.

-

Scan the second mass analyzer to detect the resulting product ions.

-

Visualization: Compound Characterization Workflow

The structural elucidation of a novel or synthesized compound like Ethyl 5-oxo-5-(4-pyridyl)valerate follows a logical progression. The diagram below illustrates a typical workflow, integrating mass spectrometry with other analytical techniques.

Caption: Logical workflow for the structural elucidation of a novel chemical entity.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. whitman.edu [whitman.edu]

- 3. Fragmentation and mass spectra of Ketone - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 4. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of Ethyl 5-oxo-5-(4-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Fourier-Transform Infrared (FT-IR) spectral characteristics of Ethyl 5-oxo-5-(4-pyridyl)valerate. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the theoretical vibrational frequencies based on its constituent functional groups. Furthermore, a detailed, generalized experimental protocol for obtaining the FT-IR spectrum of a solid organic compound is provided, which is applicable to the title compound.

Molecular Structure and Expected Vibrational Modes

Ethyl 5-oxo-5-(4-pyridyl)valerate possesses several key functional groups that exhibit characteristic absorption bands in the infrared spectrum. The primary functional groups are an aromatic pyridine ring, a ketone, and an ester. The analysis of the FT-IR spectrum would focus on identifying the vibrational modes associated with these groups to confirm the molecular structure.

The structure of Ethyl 5-oxo-5-(4-pyridyl)valerate is as follows:

-

Pyridine Ring : A six-membered aromatic heterocycle containing a nitrogen atom.

-

Ketone : A carbonyl group (C=O) positioned between the pyridine ring and the aliphatic chain.

-

Ester : An ethyl ester group (-COOCH₂CH₃) at the terminus of the valerate chain.

-

Aliphatic Chain : A polymethylene (-CH₂-) chain connecting the ketone and ester functionalities.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption frequencies for Ethyl 5-oxo-5-(4-pyridyl)valerate. These wavenumbers are based on established correlations for the molecule's functional groups.[1][2]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic Chain | sp³ C-H Stretch | 3000 - 2850 | Strong |

| Ketone | C=O Stretch | 1700 - 1680 | Strong |

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Pyridine Ring | C=C and C=N Ring Stretching | 1615 - 1430 | Medium-Strong |

| Aliphatic Chain | CH₂ Bend (Scissoring) | 1470 - 1450 | Medium |

| Aliphatic Chain | CH₃ Bend (Umbrella) | 1380 - 1370 | Medium |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

Experimental Protocol: FT-IR Analysis of a Solid Sample

This section details a standard procedure for acquiring the FT-IR spectrum of a solid organic compound such as Ethyl 5-oxo-5-(4-pyridyl)valerate using the KBr pellet or thin solid film method.[3][4]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Spatula and weighing paper

-

Sample of Ethyl 5-oxo-5-(4-pyridyl)valerate

-

Acetone or methylene chloride (for cleaning and thin film preparation)[3]

-

Salt plates (e.g., NaCl or KBr) for the thin film method[3]

-

Desiccator for storage of KBr and salt plates[5]

Procedure: KBr Pellet Method

-

Background Spectrum : Run a background scan on the empty sample chamber to account for atmospheric CO₂ and water vapor.[6]

-

Sample Preparation :

-

Place approximately 1-2 mg of Ethyl 5-oxo-5-(4-pyridyl)valerate into the agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

-

-

Pellet Formation :

-

Transfer a portion of the KBr-sample mixture into the pellet-forming die.

-

Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Sample Analysis :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans to improve the signal-to-noise ratio.[2]

-

-

Data Processing : Process the resulting spectrum to identify the wavenumbers of the absorption peaks and compare them with the expected values.

Procedure: Thin Solid Film Method [3]

-

Background Spectrum : As with the KBr method, first run a background scan.

-

Sample Preparation :

-

Dissolve a small amount (approx. 50 mg) of Ethyl 5-oxo-5-(4-pyridyl)valerate in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a single drop of this solution onto a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]

-

-

Sample Analysis :

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the FT-IR spectrum using the same parameters as described for the KBr pellet method.

-

-

Cleaning : After analysis, clean the salt plates thoroughly with dry acetone and return them to a desiccator.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the FT-IR spectrum of Ethyl 5-oxo-5-(4-pyridyl)valerate.

Caption: Workflow for FT-IR analysis of a solid organic compound.

References

The Rising Potential of Pyridyl Ketoesters in Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – November 2, 2025 – In the dynamic landscape of pharmaceutical research, the quest for novel molecular scaffolds with significant biological activity remains a paramount objective. Among the myriad of heterocyclic compounds, pyridyl ketoesters are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of pyridyl ketoesters and their derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a fundamental structural motif present in numerous natural products and FDA-approved drugs, valued for its ability to enhance water solubility and engage in crucial hydrogen bonding interactions with biological targets.[1][2] The incorporation of a ketoester functionality introduces a unique electronic and steric profile, creating a versatile scaffold for the development of novel enzyme inhibitors, anticancer agents, and antiviral compounds. This guide will delve into the current understanding of pyridyl ketoesters, presenting key data, experimental methodologies, and a forward-looking perspective on their application in medicine.

Synthesis of Pyridyl Ketoester Scaffolds

The synthesis of pyridyl ketoesters and their precursors can be achieved through various established organic chemistry reactions. A common strategy involves the derivatization of commercially available pyridyl-containing starting materials.

One key precursor, ethyl 2-(2-pyridylacetate), serves as a versatile starting material for the synthesis of more complex heterocyclic systems incorporating the pyridyl moiety.[3][4][5] The synthesis of derivatives often begins with the reaction of this precursor with hydrazine to form a hydrazide, which can then be further modified to create thiosemicarbazides, triazoles, thiadiazoles, and oxadiazoles.[3][4][5]

A general synthetic approach to a key intermediate is outlined below:

Experimental Protocol: Synthesis of 2-(pyridin-2-yl)acetohydrazide

-

Reagents and Equipment: Ethyl 2-(2-pyridylacetate), Hydrazine hydrate (80% solution), Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer.

-

Procedure:

-

A solution of ethyl 2-(2-pyridylacetate) in ethanol is prepared in a round-bottom flask.

-

An equimolar amount of 80% hydrazine hydrate is added to the solution.

-

The reaction mixture is stirred at room temperature for approximately 2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The resulting 2-(pyridin-2-yl)acetohydrazide can be purified by recrystallization from a suitable solvent like ethanol.[3][5]

-

This hydrazide is a critical building block for creating a library of pyridine-containing compounds for biological screening.[3][4][5]

Biological Activities of Pyridyl Ketoester Derivatives

Research into the biological activities of pyridyl ketoester derivatives has revealed their potential in several therapeutic areas, most notably in oncology and virology.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of pyridine derivatives against a range of human cancer cell lines. Novel conjugates of pyridine and pyrazolyl pyridine have demonstrated significant activity against liver and breast cancer cells.[6]

A noteworthy example is a series of compounds where a compound, designated as 9 , exhibited potent cytotoxicity with sub-micromolar IC50 values against both MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[6] The cytotoxic activity of these compounds is summarized in the table below.

| Compound | Target Cell Line | IC50 (µM) |

| 5 | MCF-7 | 4.15 |

| HepG2 | 2.19 | |

| 9 | MCF-7 | 0.34 |

| HepG2 | 0.18 | |

| 10 | MCF-7 | 2.14 |

| HepG2 | 3.47 | |

| Staurosporine (Control) | MCF-7 | 6.76 |

Table 1: In Vitro Cytotoxicity of Pyridine and Pyrazolyl Pyridine Conjugates[6]

The potent anticancer activity of compound 9 was attributed to its strong inhibitory effect on PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell survival and proliferation.[6] Compound 9 showed an IC50 value of 20.4 nM against PIM-1 kinase, comparable to the control staurosporine (IC50 = 16.7 nM).[6] The inhibition of PIM-1 kinase by these compounds leads to the induction of apoptosis in cancer cells.[6]

Below is a diagram illustrating the general workflow for evaluating the anticancer activity of these compounds.

The inhibition of the PIM-1 kinase signaling pathway is a key mechanism for the anticancer effects of these pyridyl derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Materials: Human cancer cell lines (e.g., HepG2, MCF-7), Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Test compounds.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compounds dissolved in DMSO (final DMSO concentration should be <0.5%) and incubate for the desired period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

-

Antiviral Activity

The pyridine nucleus is a common feature in many antiviral drugs.[1][2][7] While specific studies on the antiviral activity of simple pyridyl ketoesters are limited, derivatives of related structures have shown promise. For instance, pyridyl imidazolidinones have been identified as inhibitors of enterovirus 71 (EV71) by acting as capsid binders.[8] Furthermore, various pyridine-containing heterocycles have been reviewed for their broad-spectrum antiviral activities against viruses such as HIV, hepatitis C virus (HCV), and hepatitis B virus (HBV).[7] The mechanism of action for these compounds often involves the inhibition of key viral enzymes like reverse transcriptase and polymerase.[7]

Enzyme Inhibition

The electron-withdrawing nature of the ketoester moiety makes pyridyl ketoesters attractive candidates for enzyme inhibitors. Pyridine carboxylic acid isomers and their derivatives have been extensively explored as inhibitors of various enzymes.[9] The specific substitution pattern on the pyridine ring and the nature of the ester group can be systematically varied to optimize the inhibitory potency and selectivity for a target enzyme.

Future Perspectives

The field of pyridyl ketoesters in drug discovery is ripe with opportunity. The versatility of their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on:

-

Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships of a series of pyridyl ketoesters against a panel of cancer cell lines and enzymes is needed to guide the rational design of more potent and selective compounds.

-

Mechanism of Action Elucidation: For promising lead compounds, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways.

-

In Vivo Efficacy and Pharmacokinetics: Compounds with potent in vitro activity should be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

Conclusion

Pyridyl ketoesters and their derivatives represent a valuable and underexplored class of compounds with significant potential for the development of new therapeutics. Their demonstrated anticancer and potential antiviral and enzyme inhibitory activities, coupled with their synthetic tractability, make them an exciting area for future research and drug discovery efforts. This guide provides a foundational understanding for scientists and researchers to build upon as they explore the promising biological landscape of pyridyl ketoesters.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral activity of pyridyl imidazolidinones against enterovirus 71 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-oxo-5-(4-pyridyl)valerate: A Versatile Heterocyclic Building Block for Chemical Innovation

For Immediate Release

Ethyl 5-oxo-5-(4-pyridyl)valerate, a pyridine-containing keto-ester, is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of novel bioactive molecules and functional materials. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Ethyl 5-oxo-5-(4-pyridyl)valerate is a chemical compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol .[1] While detailed experimental spectroscopic data is not widely published in readily accessible literature, its structure suggests characteristic spectroscopic features.

| Property | Value | Source |

| CAS Number | 25370-47-2 | [2] |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.26 g/mol | [1] |

| Predicted Boiling Point | 360.3 ± 22.0 °C | |

| Predicted Density | 1.105 ± 0.06 g/cm³ | |

| Predicted pKa | 3.15 ± 0.10 |

Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate

A plausible and commonly employed method for the synthesis of γ-keto esters, such as Ethyl 5-oxo-5-(4-pyridyl)valerate, is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic or heterocyclic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

A potential synthetic pathway for Ethyl 5-oxo-5-(4-pyridyl)valerate is the reaction of a suitable pyridine derivative with a derivative of glutaric acid. For instance, the reaction of pyridine with ethyl glutaryl chloride in the presence of a Lewis acid like aluminum chloride could yield the desired product. The pyridine nitrogen, however, can complicate standard Friedel-Crafts conditions by coordinating to the Lewis acid. Therefore, alternative methods such as those involving organometallic reagents or radical-based acylations may also be employed for the synthesis of pyridyl ketones.

Experimental Protocol: A General Approach for the Synthesis of γ-Keto Esters (Adapted for Ethyl 5-oxo-5-(4-pyridyl)valerate)

This protocol is a generalized procedure based on common organic chemistry practices for the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate.

Materials:

-

4-Substituted pyridine precursor (e.g., 4-lithiopyridine or a silyl-protected pyridine)

-

Ethyl glutaryl chloride or a related glutaric acid monoester derivative

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Lewis acid catalyst (if applicable, e.g., AlCl₃, ZnCl₂)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Pyridine Nucleophile: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the 4-substituted pyridine precursor in the anhydrous solvent. If starting from a halopyridine, an organolithium reagent can be used to generate the corresponding lithiated pyridine in situ at low temperatures (e.g., -78 °C).

-

Acylation: To the solution of the pyridine nucleophile, slowly add a solution of ethyl glutaryl chloride in the same anhydrous solvent, maintaining the low temperature. The reaction mixture is then typically allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 5-oxo-5-(4-pyridyl)valerate.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Applications as a Building Block

The dual functionality of Ethyl 5-oxo-5-(4-pyridyl)valerate makes it a versatile precursor for a variety of more complex molecules, particularly fused heterocyclic systems.

Synthesis of Fused Pyridine and Pyridone Derivatives

The ketone and ester functionalities can participate in cyclization reactions to form various fused ring systems. For example, reaction with a suitable three-carbon synthon under basic or acidic conditions could lead to the formation of a fused six-membered ring, resulting in a dihydropyridone or pyridine derivative.

Caption: General scheme for the synthesis of fused heterocycles.

Precursor for Kinase Inhibitors

The pyridine moiety is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The keto-ester functionality of Ethyl 5-oxo-5-(4-pyridyl)valerate provides a handle for the introduction of various substituents and for the construction of the core scaffolds of potential kinase inhibitors. For instance, the ketone can be a site for reductive amination to introduce diverse side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines.

Caption: Potential workflow for synthesizing kinase inhibitors.

Conclusion

Ethyl 5-oxo-5-(4-pyridyl)valerate is a strategically important building block for the synthesis of a diverse array of heterocyclic compounds. Its readily modifiable functional groups provide a versatile platform for the development of novel molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel chemical entities with significant biological or material properties.

References

The Emergence of Pyridylvalerates: A Technical Guide to a Novel Class of Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of pyridylvalerate compounds, a novel class of monoamine reuptake inhibitors. While the term "pyridylvalerate" is not yet standard nomenclature in published literature, this whitepaper defines a representative chemical scaffold based on available research into related pyridine and bicyclo[3.2.1]octane derivatives that have shown significant activity as dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) inhibitors. This document details the synthesis, structure-activity relationships (SAR), and key in vitro and in vivo experimental findings for this emerging class of compounds. It is intended to serve as a foundational resource for researchers in neuropharmacology and medicinal chemistry, providing detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate further investigation and development in this promising area.

Introduction: The Quest for Selective Monoamine Reuptake Inhibitors

The regulation of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—in the synaptic cleft is a critical target for the treatment of numerous neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Monoamine transporters (MATs), which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are responsible for the reuptake of these neurotransmitters from the synapse, thereby controlling the duration and magnitude of their signaling. The development of selective inhibitors for these transporters has been a cornerstone of neuropharmacology for decades.

This guide focuses on a novel, synthetically accessible class of compounds we term "pyridylvalerates." These compounds are characterized by a core structure featuring a pyridine ring linked to a valeric acid, ester, or nitrile moiety, which is in turn connected to a pharmacophore known to confer affinity for monoamine transporters. A prime example of such a pharmacophore is the 3-phenyltropane skeleton, a well-established scaffold for potent DAT inhibitors.

The Pyridylvalerate Scaffold: A Representative Structure

For the purposes of this technical guide, we define the core pyridylvalerate structure based on the known pharmacophoric elements for MAT inhibition. A representative and synthetically feasible lead compound, which we will refer to as PV-1, is methyl (2R)-2-[(2S,3S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-yl]-5-(pyridin-2-yl)pentanoate . This structure combines the 3-(4-chlorophenyl)tropane moiety, a known high-affinity DAT ligand, with a pyridyl-substituted valerate side chain. The exploration of derivatives of this lead structure forms the basis of the structure-activity relationship discussion.

Synthesis of Pyridylvalerate Compounds

The synthesis of pyridylvalerate compounds like PV-1 can be achieved through a multi-step process. A plausible synthetic route is outlined below.

General Synthetic Scheme for Pyridylvalerate Analogs:

A key starting material is the commercially available (1R,2S,3S,5S)-2-(methoxycarbonyl)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane. The synthesis involves the alkylation of the corresponding enolate with a suitable pyridyl-containing electrophile.

Example Synthetic Protocol for a Pyridylvaleronitrile Intermediate:

A related synthetic approach for a pyridylvaleronitrile derivative, a potential precursor to pyridylvaleric acids and esters, can be conceptualized. The synthesis of 2-((2S,3S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-2-yl)-5-(pyridin-2-yl)pentanenitrile would likely involve the reaction of a deprotonated 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carbonitrile with a 2-(3-halopropyl)pyridine.

Structure-Activity Relationships (SAR)

The pharmacological profile of pyridylvalerate compounds is expected to be highly dependent on the nature and position of substituents on both the pyridine ring and the phenyl ring of the tropane moiety, as well as the nature of the valerate-derived linker. Based on extensive research on related monoamine reuptake inhibitors, the following SAR trends can be anticipated:

-

Substitution on the Phenyl Ring: Halogen substitution, particularly at the 4-position of the phenyl ring, is often associated with high affinity for the dopamine transporter.

-

The Pyridine Moiety: The position of the nitrogen atom in the pyridine ring and the presence of substituents can influence selectivity for DAT, SERT, and NET.

-

The Valerate Linker: The length and rigidity of the linker between the tropane and pyridine moieties can impact binding affinity and selectivity. Modifications to the ester or nitrile group can also modulate pharmacokinetic properties.

Quantitative Pharmacological Data

The following tables summarize in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for representative monoamine reuptake inhibitors that share structural motifs with the proposed pyridylvalerate scaffold. This data provides a benchmark for the expected pharmacological profile of this novel compound class.

Table 1: In Vitro Binding Affinities (Ki, nM) of Representative Monoamine Transporter Inhibitors

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

| Cocaine | 250 | 320 | 530 |

| RTI-113 | 1.2 | 130 | 25 |

| Substituted Pyridine 1 | 79 | >10,000 | >10,000 |

| Substituted Pyridine 2 | 255 | >10,000 | >10,000 |

| Pyrovalerone Analog 1 | 7.8 | 3,200 | 120 |

Data is compiled from publicly available research and serves as a reference for structurally related compounds.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM) of Representative Inhibitors

| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) |

| Cocaine | 297 | 311 | 389 |

| RTI-113 | 15 | 2,100 | 62 |

| Substituted Pyridine 1 | 255 | >10,000 | >10,000 |

| Pyrovalerone Analog 2 | 12 | 2,800 | 150 |

Data is compiled from publicly available research and serves as a reference for structurally related compounds.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of pyridylvalerate compounds for DAT, SERT, and NET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test compounds (pyridylvalerates) at various concentrations.

-

96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the target transporter.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a microplate scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Synaptosomal Uptake Assays

Objective: To determine the potency (IC50) of pyridylvalerate compounds to inhibit the uptake of monoamines into synaptosomes.

Materials:

-

Rat striatal (for DAT), hippocampal (for SERT), or cortical (for NET) tissue.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

-

Uptake buffer: Krebs-Ringer buffer containing pargyline (to inhibit monoamine oxidase).

-

Test compounds at various concentrations.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Prepare synaptosomes from the respective brain regions by homogenization and differential centrifugation.

-

Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in uptake buffer.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

-

Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.

-

Determine the IC50 values by analyzing the concentration-response curves.

In Vivo Locomotor Activity Assessment

Objective: To evaluate the stimulant or depressant effects of pyridylvalerate compounds on spontaneous motor activity in rodents.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats.

-

Open-field activity chambers equipped with infrared beams to automatically record movement.

-

Test compounds dissolved in a suitable vehicle (e.g., saline, DMSO).

Procedure:

-

Habituate the animals to the testing room and handling for several days prior to the experiment.

-

On the test day, administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Immediately place the animal in the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

-

Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated control group.

In Vivo Drug Self-Administration Model

Objective: To assess the reinforcing properties and abuse potential of pyridylvalerate compounds.

Materials:

-

Rats or non-human primates surgically implanted with intravenous catheters.

-

Operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump connected to the catheter.

-

Test compound and a known drug of abuse (e.g., cocaine) for comparison.

Procedure:

-

Train the animals to press the active lever to receive an infusion of a reinforcer (e.g., food pellets or cocaine).

-

Once stable responding is established, substitute the training reinforcer with the test compound at various doses.

-

Record the number of lever presses on both the active and inactive levers over a set session duration.

-

A significantly higher number of presses on the active lever compared to the inactive lever indicates that the compound has reinforcing properties.

-

Progressive ratio schedules of reinforcement can be used to assess the motivation to self-administer the drug.

Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

Inhibition of the dopamine transporter by pyridylvalerate compounds leads to an accumulation of dopamine in the synaptic cleft. This increased synaptic dopamine concentration results in enhanced stimulation of postsynaptic dopamine receptors (D1-D5), leading to downstream signaling cascades.

Caption: Dopamine transporter inhibition by pyridylvalerates.

Preclinical Development Workflow for a Novel Monoamine Reuptake Inhibitor

The preclinical development of a novel monoamine reuptake inhibitor, such as a pyridylvalerate compound, follows a structured workflow to assess its therapeutic potential and safety profile before advancing to clinical trials.

Caption: Preclinical development workflow for pyridylvalerates.

Conclusion and Future Directions

The pyridylvalerate scaffold represents a promising new avenue for the discovery of novel monoamine reuptake inhibitors. The combination of a pyridine moiety with a valerate linker and a known MAT pharmacophore offers a rich chemical space for optimization of potency, selectivity, and pharmacokinetic properties. The data from related compound classes suggest that pyridylvalerates have the potential to yield highly potent and selective DAT inhibitors, which could be valuable as therapeutic agents for conditions such as ADHD and cocaine use disorder, or as tools for further elucidating the role of the dopamine transporter in health and disease.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of pyridylvalerate analogs to establish a clear structure-activity relationship. Further in vivo studies will be necessary to assess their efficacy in animal models of relevant disorders and to fully characterize their safety profile. The development of radiolabeled pyridylvalerates could also provide valuable tools for in vivo imaging of the dopamine transporter using techniques such as Positron Emission Tomography (PET). The in-depth technical information provided in this guide is intended to serve as a catalyst for these future investigations.

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 5-oxo-5-(4-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxo-5-(4-pyridyl)valerate is a bifunctional molecule incorporating a pyridine ring, a ketone, and an ester moiety. This guide explores its potential chemical reactivity, offering insights into its synthetic utility and application in drug discovery and materials science. Due to a lack of specific published data on this compound, this document presents a predictive analysis based on the established chemistry of its constituent functional groups. The provided experimental protocols and quantitative data are illustrative examples based on analogous chemical transformations.

Chemical Properties and Structure

Ethyl 5-oxo-5-(4-pyridyl)valerate possesses a molecular structure that suggests a versatile range of chemical transformations. The presence of a nucleophilic pyridine nitrogen, an electrophilic ketone, and an ester group that can undergo both nucleophilic acyl substitution and reactions at the α-carbon provides multiple avenues for chemical modification.

| Property | Value |

| CAS Number | 25370-47-2 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate

A plausible synthetic route to Ethyl 5-oxo-5-(4-pyridyl)valerate is the Friedel-Crafts acylation of a suitable aromatic precursor or the condensation of a pyridine-containing nucleophile with an appropriate electrophile. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis for Ethyl 5-oxo-5-(4-pyridyl)valerate.

Illustrative Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of 4-pyridylmagnesium bromide: To a solution of 4-bromopyridine (1.0 eq) in dry THF, add magnesium turnings (1.1 eq) under an inert atmosphere. Initiate the reaction with a small crystal of iodine if necessary. Reflux the mixture until the magnesium is consumed.

-

Acylation: Cool the Grignard reagent to 0 °C and add a solution of ethyl 5-chloro-5-oxopentanoate (1.0 eq) in dry THF dropwise.

-